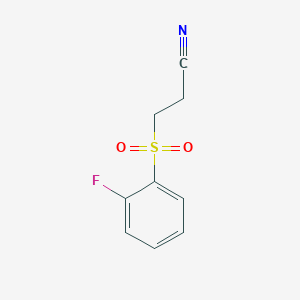

3-((2-Fluorophenyl)sulfonyl)propanenitrile

Description

Properties

IUPAC Name |

3-(2-fluorophenyl)sulfonylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2S/c10-8-4-1-2-5-9(8)14(12,13)7-3-6-11/h1-2,4-5H,3,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNIYBIZRVFEKFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalyst-Free Synthesis via Sulfonyl Hydrazides and Acrylonitrile

The most well-documented route to 3-((2-fluorophenyl)sulfonyl)propanenitrile involves a catalyst-free reaction between 2-fluorobenzenesulfonyl hydrazine and acrylonitrile in aqueous media. This method, adapted from analogous syntheses of 4-fluorophenyl derivatives, proceeds under mild conditions and avoids the need for transition-metal catalysts.

Reaction Conditions and Workflow

- Reactants :

- 2-Fluorobenzenesulfonyl hydrazine (1 mmol)

- Acrylonitrile (2–2.5 mmol)

- Solvent: Water (2 mL per mmol of hydrazine)

- Temperature : 80°C

- Duration : 10–12 hours under magnetic stirring in a sealed pressure tube.

The reaction exploits the nucleophilic addition of the sulfonyl hydrazide to acrylonitrile, followed by elimination of hydrazine to form the sulfone nitrile. The aqueous environment facilitates both the reaction and subsequent purification steps.

Purification and Yield

Post-reaction, the mixture is cooled to room temperature and extracted with ethyl acetate (2 × 50 mL). The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. Final purification via column chromatography (ethyl acetate/petroleum ether, 1:2) typically yields 3-((2-fluorophenyl)sulfonyl)propanenitrile in 90–97% purity.

Table 1: Characterization Data for 3-((2-Fluorophenyl)sulfonyl)propanenitrile

Alternative Pathways: Sulfonyl Chloride Alkylation

While less common, alkylation of 2-fluorobenzenesulfonyl chloride with cyanoethylating agents provides an alternative route. This method, though limited by the reactivity of sulfonyl chlorides, has been employed in specialized cases.

Reaction with 3-Bromopropanenitrile

- Reactants :

- 2-Fluorobenzenesulfonyl chloride (1.2 equiv)

- 3-Bromopropanenitrile (1 equiv)

- Base: Triethylamine (2.5 equiv)

- Solvent: Dichloromethane (DCM)

- Conditions : 0°C to room temperature, 4–6 hours.

The reaction proceeds via nucleophilic displacement, where the sulfonate anion attacks the brominated carbon. However, competing hydrolysis of the sulfonyl chloride and low yields (~50%) limit its utility compared to the hydrazide route.

Oxidative Methods: From Thioethers to Sulfones

Oxidation of 3-((2-fluorophenyl)thio)propanenitrile represents a multistep but versatile approach. The thioether precursor is synthesized via nucleophilic aromatic substitution (SNAr) between 2-fluoro-1-bromobenzene and 3-mercaptopropanenitrile, followed by oxidation to the sulfone.

Oxidation Protocol

- Oxidizing Agent : Hydrogen peroxide (30% in acetic acid, 3 equiv)

- Temperature : 60°C, 8 hours

- Yield : 70–75% after silica gel chromatography.

This method introduces challenges in controlling over-oxidation and requires stringent purification to remove residual thioether and sulfoxide byproducts.

Photoredox-Catalyzed Sulfonylation

Emerging strategies leverage photoredox catalysis to construct sulfone nitriles. A recent protocol uses sodium metabisulfite (Na₂S₂O₅) and acrylonitrile under blue light irradiation (λ = 400 nm) with an acridine catalyst.

Reaction Setup

- Reactants :

- 2-Fluorobenzenesulfinic acid (from Na₂S₂O₅)

- Acrylonitrile (2.5 equiv)

- Catalyst: Acridine A1 (10 mol%)

- Solvent: Degassed trifluorotoluene

- Conditions : 12 hours under N₂ atmosphere.

This method achieves moderate yields (60–65%) but offers advantages in functional group tolerance and scalability.

Comparative Analysis of Methods

Table 2: Method Comparison for 3-((2-Fluorophenyl)sulfonyl)propanenitrile Synthesis

Mechanistic Insights and Optimization

Industrial-Scale Considerations

For large-scale production, the hydrazide route is preferred due to its efficiency and minimal purification needs. A patent-disclosed process for analogous compounds highlights:

- Batch size : Up to 1.5 kg of starting material.

- Impurity control : Dihydro impurities maintained below 0.15% via optimized workup.

Scientific Research Applications

3-((2-Fluorophenyl)sulfonyl)propanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its potential as a pharmacophore in drug design.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((2-Fluorophenyl)sulfonyl)propanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophilic center, while the nitrile group can participate in hydrogen bonding or dipole interactions.

Comparison with Similar Compounds

Structural Analogs and Key Properties

The table below compares 3-((2-Fluorophenyl)sulfonyl)propanenitrile with structurally related compounds, highlighting substituent effects:

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Molecular Weight :

- The sulfonyl group (-SO₂-) increases molecular weight significantly compared to thio (-S-) or ether (-O-) analogs. For example, the sulfonyl derivative (213.23 g/mol) is ~32 g/mol heavier than the thio analog (181.23 g/mol) .

- Halogen substitution (F vs. Cl) further modulates weight, as seen in the 4-chloro sulfonyl analog (229.68 g/mol) .

Electronic and Reactivity Profiles: The sulfonyl group is strongly electron-withdrawing, enhancing the electrophilicity of the nitrile group. This contrasts with the thioether group (-S-), which is less electron-withdrawing .

Thermophysical Properties: Limited experimental data are available for sulfonyl derivatives. Predicted boiling points (e.g., 306.8°C for the 4-fluoro thio analog) suggest high thermal stability, likely applicable to sulfonyl analogs .

Reactivity Comparison

| Reaction Type | 3-((2-Fluorophenyl)sulfonyl)propanenitrile | 3-[(4-Fluorophenyl)thio]propanenitrile | 3-(2-Fluorophenoxy)propanenitrile |

|---|---|---|---|

| Nitrile Hydrolysis | Likely slower due to electron-withdrawing -SO₂- | Faster (less electron withdrawal) | Moderate (ether group) |

| Nucleophilic Substitution | Activated at nitrile/sulfonyl groups | Thioether may undergo oxidation to sulfonyl | Ether group inert under mild conditions |

| Catalytic Reduction | May yield amine derivatives | Similar amine products | Similar, but lower reactivity |

Biological Activity

3-((2-Fluorophenyl)sulfonyl)propanenitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H10FNO2S, characterized by:

- A propane nitrile group (-C≡N).

- A sulfonamide functional group.

- A 2-fluorophenyl substituent at the ortho position.

This specific substitution pattern influences the compound's reactivity and biological activity, making it a valuable building block in pharmaceutical development.

Antimicrobial Properties

Research indicates that compounds with sulfonamide functionalities often exhibit antimicrobial properties. 3-((2-Fluorophenyl)sulfonyl)propanenitrile has been studied for its potential efficacy against various bacterial strains, including Staphylococcus aureus. The presence of the sulfonamide group is hypothesized to enhance its interaction with bacterial enzymes, potentially inhibiting their activity.

Anticancer Activity

In addition to antimicrobial effects, there is emerging evidence suggesting that 3-((2-Fluorophenyl)sulfonyl)propanenitrile may possess anticancer properties. Preliminary studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival .

The biological activity of 3-((2-Fluorophenyl)sulfonyl)propanenitrile can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonamide moiety can form hydrogen bonds with enzyme active sites, potentially inhibiting their function. For instance, studies on related compounds have shown that they can inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in catecholamine synthesis .

- Cellular Uptake and Lipophilicity : The structural characteristics of the compound may enhance its ability to cross cell membranes, thereby facilitating its action within target cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits PNMT activity |

Case Study Insights

A case study involving a series of related sulfonamide compounds highlighted the importance of structural modifications in enhancing biological activity. Compounds with varying substituents were synthesized and tested for their inhibitory effects on PNMT. The results indicated that specific modifications could significantly increase potency and selectivity for the target enzyme, suggesting a similar potential for 3-((2-Fluorophenyl)sulfonyl)propanenitrile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.